Cas no 1341682-77-6 (3-iodo-N-(1,3-thiazol-5-yl)methylaniline)

3-Iodo-N-(1,3-thiazol-5-yl)methylaniline is a specialized organic compound featuring an aniline core substituted with an iodine atom at the 3-position and a 1,3-thiazol-5-ylmethyl group on the nitrogen. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, while the thiazole ring enhances binding affinity in biologically active molecules. Its well-defined molecular architecture ensures consistent performance in heterocyclic derivatization and ligand design. Suitable for research applications, this compound is characterized by high purity and stability, facilitating precise synthetic modifications in medicinal chemistry and material science.
3-iodo-N-(1,3-thiazol-5-yl)methylaniline structure
1341682-77-6 structure
Product Name:3-iodo-N-(1,3-thiazol-5-yl)methylaniline
CAS No:1341682-77-6
MF:C10H9IN2S
MW:316.161332845688
CID:5149438
PubChem ID:62759802
Update Time:2025-05-20

3-iodo-N-(1,3-thiazol-5-yl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-iodo-N-(1,3-thiazol-5-ylmethyl)aniline
    • 3-Iodo-N-(thiazol-5-ylmethyl)aniline
    • 3-iodo-N-[(1,3-thiazol-5-yl)methyl]aniline
    • 5-Thiazolemethanamine, N-(3-iodophenyl)-
    • 3-iodo-N-(1,3-thiazol-5-yl)methylaniline
    • Inchi: 1S/C10H9IN2S/c11-8-2-1-3-9(4-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2
    • InChI Key: DMGWLNKTNCDZRY-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1)NCC1=CN=CS1

Computed Properties

  • Exact Mass: 315.953
  • Monoisotopic Mass: 315.953
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 53.2

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Additional information on 3-iodo-N-(1,3-thiazol-5-yl)methylaniline

3-Iodo-N-(1,3-thiazol-5-yl)methylaniline: A Comprehensive Overview

3-Iodo-N-(1,3-thiazol-5-yl)methylaniline (CAS No. 1341682-77-6) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an aniline derivative with a thiazole ring and an iodine substituent. The thiazole ring is a five-membered heterocyclic aromatic compound containing sulfur and nitrogen atoms, while the iodine substituent adds electronic and steric properties that make this compound highly reactive in certain chemical environments.

Recent studies have highlighted the importance of 3-iodo-N-(1,3-thiazol-5-yl)methylaniline in the synthesis of advanced materials, particularly in the development of organic semiconductors and optoelectronic devices. The compound's ability to undergo various coupling reactions, such as Suzuki-Miyaura and Stille couplings, has made it a valuable building block in the construction of complex molecular architectures. Researchers have demonstrated that the thiazole moiety can significantly influence the electronic properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs).

The synthesis of 3-iodo-N-(1,3-thiazol-5-yl)methylaniline typically involves a multi-step process that includes nucleophilic substitution, coupling reactions, and purification techniques. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production. The use of palladium catalysts in cross-coupling reactions has been particularly effective in streamlining the synthesis process.

In terms of applications, 3-iodo-N-(1,3-thiazol-5-yl)methylaniline has shown promise in the field of medicinal chemistry. Its ability to act as a precursor for bioactive molecules has led to its use in drug discovery programs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and anticancer properties. The iodine substituent plays a crucial role in modulating the pharmacokinetic properties of these derivatives, making them more suitable for therapeutic applications.

Another emerging application of 3-iodo-N-(1,3-thiazol-5-yl)methylaniline is in the development of advanced sensors and biosensors. The compound's ability to undergo redox reactions makes it an ideal candidate for use in electrochemical sensing platforms. Recent research has focused on integrating this compound into graphene-based sensors to enhance their sensitivity and selectivity towards specific analytes.

From a toxicological perspective, 3-iodo-N-(1,3-thiazol-5-yl)methylaniline has been subjected to rigorous safety assessments to ensure its safe handling and use in industrial settings. Studies have shown that exposure to this compound should be minimized due to its potential irritant properties. Proper protective equipment and ventilation systems are recommended during its synthesis and handling.

In conclusion, 3-Iodo-N-(1,3-thiazol-5-yl)methylaniline (CAS No. 1341682-77-6) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern chemical research and development. As advancements in synthetic methodologies continue to evolve, the potential for new applications of this compound is expected to expand further.

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